Physicochemical properties of (5-Phenylpyridin-2-yl)acetic acid
Physicochemical properties of (5-Phenylpyridin-2-yl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of (5-Phenylpyridin-2-yl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
(5-Phenylpyridin-2-yl)acetic acid belongs to a class of compounds featuring a pyridine-acetic acid scaffold, a privileged structure in medicinal chemistry. The strategic incorporation of a phenyl group at the 5-position of the pyridine ring creates a molecule with significant potential for interacting with biological targets. This guide provides a comprehensive analysis of its core physicochemical properties, outlines a robust workflow for its synthesis and characterization, and discusses its potential applications in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues, computational predictions, and established chemical principles to provide a reliable and actionable resource for researchers.
The Strategic Importance of the Pyridine-Acetic Acid Scaffold
The pyridine ring is a cornerstone heterocycle in drug design, present in numerous FDA-approved pharmaceuticals.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, which can be crucial for target binding, improving solubility, and fine-tuning pharmacokinetic properties.[2][3] When combined with an acetic acid moiety, the resulting scaffold presents both a lipophilic aromatic system and a polar, ionizable group. This duality is critical for molecules designed to cross biological membranes and interact with specific binding pockets. Phenylacetic acid derivatives themselves are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[4] The title compound, (5-Phenylpyridin-2-yl)acetic acid, merges these two key pharmacophores, making it a molecule of significant interest for therapeutic development.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity
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IUPAC Name: (5-Phenylpyridin-2-yl)acetic acid
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Molecular Formula: C₁₃H₁₁NO₂
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Molecular Weight: 213.23 g/mol
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Chemical Structure:
Summary of Physicochemical Properties
The properties for (5-Phenylpyridin-2-yl)acetic acid are summarized below. Where direct experimental data is unavailable, values are estimated based on closely related compounds and computational models.
| Property | Value (Predicted/Analogous Data) | Significance in Drug Development | Source |
| Molecular Weight | 213.23 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. | (Calculated) |
| Melting Point (°C) | Not available. Analogues like Phenylacetic acid melt at 76.5°C. | Influences formulation, stability, and purification methods. | [5] |
| Boiling Point (°C) | Not available. Analogues like 2-Phenylpyridine boil at 268-270°C. | Relevant for purification (distillation) and thermal stability assessment. | [6] |
| pKa (acidic) | ~4.0 - 4.8 | Governs the ionization state of the carboxylic acid at physiological pH, impacting solubility and receptor interaction. | [7][8] |
| pKa (basic) | ~5.0 - 5.5 | Governs the ionization state of the pyridine nitrogen, affecting solubility and potential for salt formation. | [8] |
| logP (o/w) | ~2.0 - 2.5 | Indicates lipophilicity; crucial for predicting membrane permeability and absorption. | [9] |
| Solubility | Soluble in organic solvents (DMSO, alcohols); sparingly soluble in water. | Determines suitability for different formulation strategies and biological assays. | [10] |
In-Depth Analysis of Key Parameters
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Acidity and Basicity (pKa): (5-Phenylpyridin-2-yl)acetic acid is an amphoteric molecule. The carboxylic acid group is expected to have a pKa similar to that of benzoic acid (pKa ≈ 4.2), making it predominantly ionized (negatively charged) at physiological pH (7.4)[8]. The pyridine nitrogen provides a basic center, with an expected pKa for its conjugate acid around 5.2, similar to pyridinium ion[8]. This means the pyridine ring will be mostly neutral at physiological pH. The precise ionization state is critical, as it dictates aqueous solubility and the nature of ionic interactions with biological targets.
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Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's distribution between an octanol and water phase, modeling its transit from an aqueous environment to a lipidic one (like a cell membrane). The predicted logP value of ~2.0-2.5 for a related compound suggests a balanced character, which is often desirable for oral drug candidates.[9] It is lipophilic enough to cross membranes but retains sufficient polarity to have aqueous solubility.
Synthesis and Characterization Workflow
A reliable synthetic and analytical workflow is essential for producing and validating the target compound for research and development.
Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most logical and versatile approach to synthesize (5-Phenylpyridin-2-yl)acetic acid is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for creating carbon-carbon bonds between aromatic rings and is well-documented for similar scaffolds.[11][12] The causality for this choice rests on the high functional group tolerance and the commercial availability of the necessary building blocks. The workflow involves coupling a halogenated pyridinylacetic acid ester with phenylboronic acid, followed by ester hydrolysis.
Caption: Proposed synthetic workflow for (5-Phenylpyridin-2-yl)acetic acid.
Experimental Protocol: Synthesis
This protocol is a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
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Reaction Setup: In a round-bottom flask, combine Ethyl (5-bromopyridin-2-yl)acetate (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).
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Solvent and Degassing: Add a 4:1:1 mixture of Toluene/Ethanol/Water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Add the Palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.
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Heating and Monitoring: Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-pyridine is consumed (typically 4-12 hours). The disappearance of the starting material is the primary validation checkpoint.
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Workup (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
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Hydrolysis: Dissolve the crude Ethyl (5-phenylpyridin-2-yl)acetate in a mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature. Monitor by TLC until the ester is fully converted to the carboxylate salt.
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Final Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5, which will precipitate the final product.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification. The final purity should be confirmed by HPLC.
Spectroscopic Characterization Workflow
Confirmation of the chemical structure and purity is non-negotiable. A multi-spectroscopic approach is required.
Caption: Workflow for the spectroscopic characterization of the final product.
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¹H NMR (400 MHz, DMSO-d₆):
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~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.
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~8.8 ppm (d, 1H): Pyridine proton adjacent to nitrogen (position 6).
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~8.1 ppm (dd, 1H): Pyridine proton at position 4.
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~7.7 ppm (m, 2H): Phenyl protons ortho to the pyridine ring.
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~7.5 ppm (m, 2H): Phenyl protons meta to the pyridine ring.
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~7.4 ppm (m, 1H): Phenyl proton para to the pyridine ring.
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~7.5 ppm (d, 1H): Pyridine proton at position 3.
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~3.8 ppm (s, 2H): Methylene protons (-CH₂-COOH).
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¹³C NMR (100 MHz, DMSO-d₆):
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~172 ppm: Carboxylic acid carbon (-COOH).
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~150-155 ppm: Pyridine carbons C2 and C6.
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~125-140 ppm: Aromatic carbons (phenyl and pyridine).
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~40 ppm: Methylene carbon (-CH₂-).
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Mass Spectrometry (ESI-):
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Expected [M-H]⁻: 212.0717. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy (ATR):
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1600, 1480 cm⁻¹: C=C and C=N aromatic ring stretches.
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Potential Applications in Drug Discovery
The (5-Phenylpyridin-2-yl)acetic acid scaffold is a promising starting point for developing novel therapeutics. Its structural motifs are found in compounds targeting various diseases.
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Enzyme Inhibition: Phenylacetic acid derivatives have been explored as inhibitors for enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which is a target in inflammation and cancer therapy.[12] The pyridine ring can provide additional binding interactions to enhance potency and selectivity.
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Anti-inflammatory Agents: The related compound Etoricoxib, a selective COX-2 inhibitor, features a phenyl-pyridine core, highlighting the potential of this scaffold in developing new non-steroidal anti-inflammatory drugs (NSAIDs).
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Oncology: The pyridine scaffold is integral to many kinase inhibitors used in cancer treatment.[2] The acetic acid group can be used as a handle for further chemical modification to optimize binding affinity and pharmacokinetic properties.
Conclusion
(5-Phenylpyridin-2-yl)acetic acid is a well-defined chemical entity with a physicochemical profile that makes it highly attractive for medicinal chemistry campaigns. Its balanced lipophilicity, defined acidic and basic centers, and synthetically accessible structure provide a robust platform for generating compound libraries. The detailed synthetic and analytical workflows presented in this guide offer a clear path for researchers to produce and validate this compound, enabling further exploration of its therapeutic potential in areas such as oncology, inflammation, and infectious diseases.
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